
Cetalkonium Chloride-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cetalkonium Chloride-d7 is a deuterium-labeled version of Cetalkonium Chloride, a quaternary ammonium compound. The deuterium labeling is used for tracing and quantification purposes in scientific research. Cetalkonium Chloride itself is known for its antiseptic properties and is used in various pharmaceutical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cetalkonium Chloride-d7 involves the incorporation of deuterium into the Cetalkonium Chloride molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary, but typically involve the use of deuterated benzyl chloride and hexadecylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the deuterium content and ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
Cetalkonium Chloride-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
科学的研究の応用
Cetalkonium Chloride-d7 is used in various scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and to study the behavior of quaternary ammonium compounds.
Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: Used in the development of new antiseptic formulations and drug delivery systems.
Industry: Applied in the formulation of cationic surfactants and emulsifiers for various industrial processes.
作用機序
The mechanism of action of Cetalkonium Chloride-d7 is similar to that of Cetalkonium Chloride. It involves the disruption of cell membranes through its cationic nature, which allows it to bind to negatively charged surfaces. This binding disrupts the cell membrane, inactivates enzymes, and denatures proteins, leading to the antimicrobial effects observed .
類似化合物との比較
Cetalkonium Chloride-d7 can be compared with other quaternary ammonium compounds such as:
Benzalkonium Chloride: Known for its broad-spectrum antimicrobial activity.
Myristalkonium Chloride: Similar in structure but with a shorter alkyl chain.
Benzododecinium Chloride: Another quaternary ammonium compound with different alkyl chain length.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracing and quantification in scientific studies .
特性
分子式 |
C25H46ClN |
|---|---|
分子量 |
403.1 g/mol |
IUPAC名 |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D,24D2; |
InChIキー |
SXPWTBGAZSPLHA-IULIFYPESA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-] |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


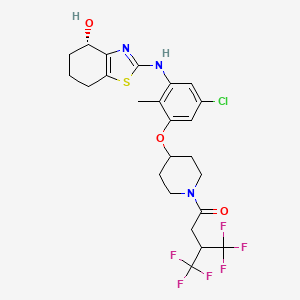
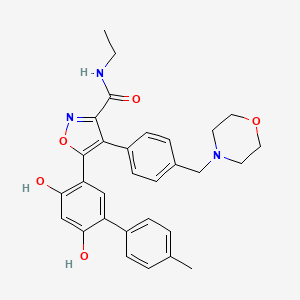
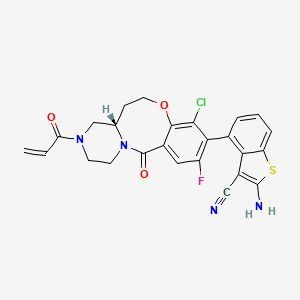
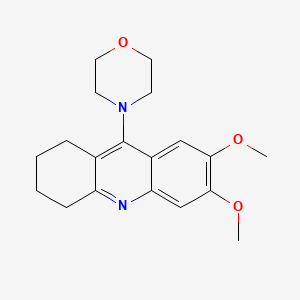
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)
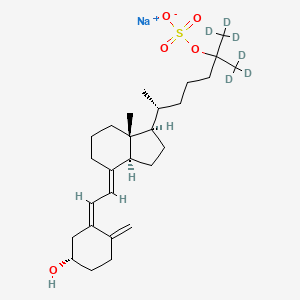
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
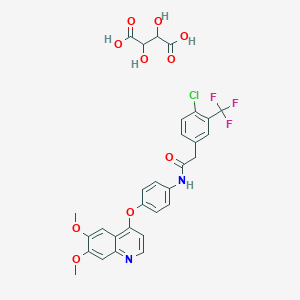

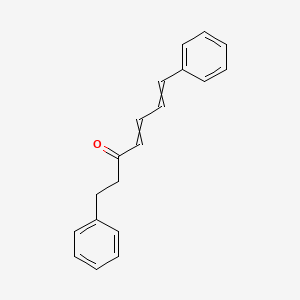
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)

